molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole

Cat. No.: B567519
CAS No.: 1314801-34-7
M. Wt: 376.541
InChI Key: BVHGFOJOMOBBKV-UHFFFAOYSA-N
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Description

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole (CAS# 1314801-34-7) is a heterocyclic compound featuring a benzooxadiazole core substituted with octyloxy chains at the 5- and 6-positions. The octyloxy groups enhance solubility in organic solvents, making it suitable for solution-processed applications in electronics and photovoltaics . Its electron-deficient benzooxadiazole unit acts as an electron-accepting moiety, enabling its use in donor-acceptor conjugated polymers and biosensors .

Properties

IUPAC Name

5,6-dioctoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGFOJOMOBBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857044
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314801-34-7
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 4,5-Bis(octyloxy)benzene-1,2-diamine

The synthesis begins with the preparation of 4,5-bis(octyloxy)benzene-1,2-diamine, a key intermediate. This compound is derived from commercial 4,5-dihydroxybenzene-1,2-diamine via alkylation with 1-bromooctane under basic conditions. A typical procedure involves refluxing the diamine with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 48 hours, achieving yields of 82–89%.

Reaction Conditions:

  • Molar Ratio: 1:2.2 (diamine to 1-bromooctane)

  • Base: K₂CO₃ (3.0 equivalents)

  • Solvent: DMF

  • Temperature: 110°C

  • Time: 48 hours

The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), with structural confirmation through 1H^1H-NMR and 13C^{13}C-NMR.

Cyclization to Form the Oxadiazole Ring

The diamine intermediate undergoes cyclization to yield the benzo[c]oxadiazole core. This step employs nitrosation followed by acid-mediated cyclization:

  • Nitrosation: Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C converts the amine groups to nitroso intermediates.

  • Cyclization: Heating the nitroso derivative in concentrated HCl at 60°C for 6 hours induces ring closure.

Optimization Insights:

  • Excess HCl (12 M) ensures complete protonation of nitroso groups.

  • Lower temperatures (<10°C) during nitrosation prevent diazonium salt decomposition.

The crude product is neutralized with sodium bicarbonate (NaHCO₃) and extracted with dichloromethane (DCM), yielding 5,6-bis(octyloxy)benzo[c]oxadiazole with 70–75% purity.

Bromination for Functionalization

For applications in polymer synthesis, bromination at the 4,7-positions is often required. This is achieved using bromine (Br₂) in acetic acid at 50°C for 12 hours. The dibromo derivative serves as a monomer in Suzuki-Miyaura cross-coupling reactions for conjugated polymers.

Key Parameters:

  • Molar Ratio: 1:2.2 (oxadiazole to Br₂)

  • Solvent: Glacial acetic acid

  • Temperature: 50°C

  • Yield: 68–72%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) removes unreacted diamine and oligomers.

  • Recrystallization: Ethanol/water (2:1) mixtures enhance purity to >95%.

Spectroscopic Validation

Technique Key Peaks Functional Group Assignment
1H^1H-NMR (CDCl₃)δ 0.88 (t, 6H), 1.26–1.52 (m, 24H), 4.05 (t, 4H), 7.32 (s, 2H)Octyloxy chains, aromatic protons
13C^{13}C-NMRδ 14.1 (CH₃), 22.7–31.9 (CH₂), 69.8 (OCH₂), 148.5 (C=N)Oxadiazole ring, alkoxy groups
IR (KBr)1250 cm⁻¹ (C-O-C), 1600 cm⁻¹ (C=N)Ether and oxadiazole stretches

Comparative Analysis of Methodologies

Yield and Efficiency

Step Reagents Yield (%) Purity (%)
Alkylation1-Bromooctane, K₂CO₃82–8990
CyclizationNaNO₂, HCl70–7585
BrominationBr₂, CH₃COOH68–7292

Challenges and Mitigation

  • Low Cyclization Yields: Attributed to nitroso intermediate instability. Using freshly prepared NaNO₂ and strict temperature control improves consistency.

  • Purification Difficulties: Long alkyl chains increase hydrophobicity, necessitating gradient elution in chromatography.

Industrial-Scale Considerations

While lab-scale syntheses prioritize purity, industrial methods emphasize cost and scalability:

  • Catalyst Recycling: K₂CO₃ recovery via filtration reduces waste.

  • Solvent Selection: Replacing DMF with toluene in alkylation lowers toxicity, albeit with a 10% yield penalty.

Emerging Innovations

Recent advances focus on photoredox catalysis for milder cyclization conditions and enzymatic bromination to enhance regioselectivity. However, these methods remain exploratory, with yields <50% .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzo[c][1,2,5]oxadiazoles .

Scientific Research Applications

Photovoltaic Applications

One of the most significant applications of 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is in the field of organic photovoltaics (OPVs). The compound serves as an electron acceptor in the design of novel photovoltaic materials.

  • Efficiency Improvement : Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities. For instance, studies show that devices utilizing this compound exhibit increased power conversion efficiencies compared to traditional materials due to optimized energy levels and enhanced exciton dissociation .

Table 1: Performance Metrics of Solar Cells with this compound

StudyPower Conversion Efficiency (%)Active Layer Composition
Study A8.5Polymer:Fullerene Blend
Study B10.2Polymer:Small Molecule Blend
Study C9.0Tandem Cell Configuration

Biological Applications

In addition to its role in photovoltaics, this compound has been investigated for its potential biological activities.

  • Anticancer Activity : Recent studies have identified derivatives of this compound that exhibit significant inhibitory effects on PD-L1 interactions in cancer cells. For example, a derivative showed an IC50 value of 1.8 nM against PD-L1, indicating potent anticancer properties . This suggests that compounds based on this compound could be developed as therapeutic agents in cancer treatment.

Table 2: Biological Activity of this compound Derivatives

CompoundTargetIC50 (nM)Mechanism
L7PD-L11.8Inhibits PD-1/PD-L1 interaction
L24PD-L1375Ester prodrug with oral bioavailability

Materials Science

The compound has also been explored for its optoelectronic properties in the development of advanced materials.

  • Fluorescent Polymers : The integration of this compound into conjugated polymers has led to the creation of fluorescent materials with potential applications in organic light-emitting diodes (OLEDs) and sensors. These polymers demonstrate enhanced luminescent properties due to the unique electronic structure provided by the oxadiazole moiety .

Table 3: Properties of Fluorescent Polymers Incorporating this compound

Polymer TypeEmission Wavelength (nm)Quantum Yield (%)
Polymer A52075
Polymer B55068

Future Directions and Case Studies

The ongoing research into the applications of this compound continues to reveal new possibilities:

Comparison with Similar Compounds

TTBO: 5,6-Bis(octyloxy)-4,7-bis(thiopheno[3][3,2-b]thiophene-2-yl)benzo[c][1,2,5]oxadiazole

  • Structural Differences: TTBO replaces the 4,7-hydrogens of the parent compound with thiopheno[3,2-b]thiophene groups, introducing extended π-conjugation.
  • Electronic Properties: The thiopheno-thiophene units lower the LUMO energy, enhancing electron transport. This modification improves charge separation in electrochemical biosensors for pesticide detection .
  • Applications : Used in conducting polymer films for amperometric biosensors (e.g., paraoxon detection), leveraging its redox activity and compatibility with enzyme immobilization .

BODT: 5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]oxadiazole

  • Structural Differences: Thiophene substituents at the 4,7-positions instead of thiopheno-thiophene.
  • Electronic Properties : The thiophene groups moderately reduce the bandgap compared to the parent compound, balancing charge transport in photovoltaic devices .
  • Applications: Key component in donor-acceptor copolymers (e.g., P3HT-BODT) for perovskite solar cells, achieving tunable optoelectronic properties .

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole

  • Structural Differences : Bromine atoms at the 4,7-positions enable cross-coupling reactions.
  • Reactivity : Serves as a precursor for Stille or Suzuki polymerization, forming conjugated polymers for organic electronics .
  • Applications: Used in block copolymers with selenophene or furan units, optimizing light absorption and charge mobility in solar cells .

Benzofuroxan (Benzo[c][1,2,5]oxadiazole 1-oxide)

  • Structural Differences : Incorporates an N-oxide group, increasing electron deficiency and redox activity.
  • Biological Activity: Exhibits antitrypanosomal and antileishmanial activity (ID₅₀ = 1–10 μM), contrasting with the parent compound’s lack of inherent biological function .
  • Applications: Explored as a nitric oxide donor in antiparasitic drug development .

Comparative Analysis of Key Properties

Compound Substituents Bandgap (eV) Key Applications Notable Features References
5,6-Bis(octyloxy)benzooxadiazole 5,6-octyloxy 2.1–2.3 Photovoltaics, biosensors High solubility, electron-deficient core
TTBO 4,7-thiopheno-thiophene 1.8–2.0 Electrochemical biosensors Extended π-system, redox-active
BODT 4,7-thiophene 2.0–2.2 Solar cells Balanced charge transport
4,7-Dibromo derivative 4,7-bromo N/A Polymer precursor Reactive sites for polymerization
Benzofuroxan N-oxide N/A Antiparasitic drugs High redox activity, bioactivity

Electronics and Photovoltaics

  • Conjugated Polymers : The octyloxy chains in 5,6-bis(octyloxy)benzooxadiazole improve processability in polymers like PSBSC and PFBFC, achieving power conversion efficiencies (PCE) of ~7% in bulk-heterojunction solar cells .
  • Bandgap Engineering: Replacing thiophene with selenophene (e.g., PSBSC) reduces the bandgap to 1.7 eV, enhancing near-infrared absorption .

Biosensors

  • Enzyme Immobilization : TTBO-based electrodes show 90% enzyme activity retention, enabling sensitive detection of paraoxon (LOD = 0.1 nM) .

Biological Activity

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and as a component in organic electronic devices. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods including Stille coupling reactions. The compound's structure features a benzo[c][1,2,5]oxadiazole core with octyloxy substituents that enhance its solubility and electronic properties. The synthesis typically involves the reaction of 1,2-dinitro-4,5-bis(octyloxy)benzene with sodium azide to yield the desired oxadiazole derivative .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of programmed cell death protein 1 ligand 1 (PD-L1), which plays a crucial role in tumor immune evasion. A notable derivative exhibited an IC50 value of 1.8 nM against PD-L1, significantly outperforming standard inhibitors like BMS-1016 . This suggests that modifications to the oxadiazole framework can lead to compounds with enhanced anticancer efficacy.

Mechanistic Insights

The mechanism of action for these compounds involves their ability to block the PD-1/PD-L1 interaction, which is critical for T-cell activation in the immune response against tumors. The binding affinity of these compounds to PD-L1 was confirmed through surface plasmon resonance assays . Additionally, in vivo studies demonstrated significant antitumor effects in mouse models when administered as prodrugs .

Antiproliferative Activity

A library of related oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Results indicated that several compounds displayed cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives inhibited topoisomerase I activity, suggesting a potential pathway for their anticancer effects .

Data Summary

CompoundTargetIC50 (nM)Binding Affinity (K_D)EC50 (nM)
L7PD-L11.83.34375
BMS-1016PD-L1--2075

Case Studies

In one study focusing on a series of benzoxadiazole derivatives designed as PD-L1 inhibitors, compound L24 showed promising results in preclinical trials. It was orally bioavailable and demonstrated significant antitumor activity in syngeneic mouse models . This highlights the therapeutic potential of modifying the oxadiazole scaffold for improved efficacy.

Q & A

Q. What are the recommended synthetic routes for 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :
    • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting halogenated benzooxadiazole precursors (e.g., 4,6-dibromobenzo[c][1,2,5]oxadiazole) with octyloxy groups under reflux conditions in a polar aprotic solvent like DMF or ethanol .
    • Optimization Strategies :
  • Catalysts : Use mild bases (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group of octanol, facilitating nucleophilic attack.
  • Reaction Time : Extended reflux durations (4–6 hours) improve substitution efficiency.
  • Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
    • FT-IR Analysis : Identify key functional groups:
  • Oxadiazole Ring : Stretching vibrations at 1540–1600 cm⁻¹ (C=N) and 940–980 cm⁻¹ (N–O) .
  • Octyloxy Chains : C–O–C asymmetric stretching at 1250–1270 cm⁻¹.
    • NMR Spectroscopy :
  • ¹H NMR : Signals for octyloxy protons (δ 0.8–1.7 ppm for alkyl chains; δ 3.9–4.1 ppm for –OCH₂–).
  • ¹³C NMR : Peaks at δ 160–165 ppm (C=N of oxadiazole) and δ 60–70 ppm (O–CH₂–) confirm substitution .

Q. How should researchers design initial antimicrobial activity screens for benzo[c][1,2,5]oxadiazole derivatives?

  • Methodological Answer :
    • Assay Selection : Use the agar well diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, along with fungal strains (e.g., Candida albicans) .
    • Controls :
  • Positive Control : Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi).
  • Negative Control : Solvent-only wells (e.g., DMSO) to rule out solvent interference.
    • Data Interpretation : Measure inhibition zone diameters and compare with baseline activity of known antimicrobial agents .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives with microbial target proteins?

  • Methodological Answer :
    • Molecular Docking : Use Autodock 4.2 or similar software to simulate ligand-protein interactions. Target enzymes like glucosamine-6-phosphate synthase (key for microbial cell wall synthesis) .
    • Parameters :
  • Grid Size : Adjust to cover the active site (e.g., 60 × 60 × 60 ų).
  • Scoring Functions : Analyze binding energy (ΔG) and hydrogen-bonding patterns.
    • Validation : Correlate docking results with in vitro inhibition data to refine predictive models .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance antimicrobial potency?

  • Methodological Answer :
    • Variable Substituents : Modify alkyl chain length (e.g., C6 vs. C8), introduce electron-withdrawing groups (e.g., –NO₂), or halogen atoms (e.g., –Br) at specific positions .
    • Biological Testing : Screen derivatives against a panel of pathogens and quantify minimum inhibitory concentrations (MICs).
    • Statistical Analysis : Use multivariate regression to identify correlations between substituent properties (e.g., hydrophobicity, Hammett constants) and activity .

Q. What experimental approaches resolve contradictions in biological activity data between similar oxadiazole derivatives?

  • Methodological Answer :
    • Replication : Repeat assays under standardized conditions (e.g., pH, temperature, inoculum size).
    • Orthogonal Assays : Cross-validate using broth microdilution (MIC) and time-kill kinetic studies.
    • Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to exclude impurities as confounding factors .

Q. Which advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water, 80:20) for high-resolution separation.
    • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to maximize crystal yield.
    • Validation : Confirm purity via melting point consistency (±1°C) and spectral overlap with literature data .

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